5-HMSiR-Hochest

Fluorogenic DNA probe Wash-free imaging Far-red fluorescence

Wash-free single-molecule localization microscopy (SMLM) of live-cell nuclear architecture requires fluorogenic DNA probes with intrinsic blinking-properties absent in conventional SiR-Hoechst or UV-excited Hoechst dyes. 5-HMSiR-Hochest solves this: • **~400× fluorescence enhancement** upon DNA binding → no wash steps, add directly to media • **Spontaneous blinking** (no toxic thiol buffers) → enables dSTORM/PALM under physiological conditions • **Ex/Em 640/675 nm** → far-red emission for multiplexing with GFP/mCherry, low phototoxicity • **5′-regioisomer** → up to 10× higher nuclear signal vs alternative isomers Validated for 3D STED and SMLM of chromatin nanostructures.

Molecular Formula C54H57N9O3Si
Molecular Weight 908.2 g/mol
Cat. No. B12381734
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-HMSiR-Hochest
Molecular FormulaC54H57N9O3Si
Molecular Weight908.2 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)C2=CC3=C(C=C2)N=C(N3)C4=CC5=C(C=C4)N=C(N5)C6=CC=C(C=C6)OCCNC(=O)C7=CC8=C(C=C7)C9(C1=C(C=C(C=C1)N(C)C)[Si](C1=C9C=CC(=C1)N(C)C)(C)C)OC8
InChIInChI=1S/C54H57N9O3Si/c1-60(2)38-12-18-43-49(31-38)67(6,7)50-32-39(61(3)4)13-19-44(50)54(43)42-17-10-36(28-37(42)33-66-54)53(64)55-22-27-65-41-15-8-34(9-16-41)51-56-45-20-11-35(29-47(45)58-51)52-57-46-21-14-40(30-48(46)59-52)63-25-23-62(5)24-26-63/h8-21,28-32H,22-27,33H2,1-7H3,(H,55,64)(H,56,58)(H,57,59)
InChIKeyCZWOHSPWHVHDHL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 mg / 0.5 mg / 1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-HMSiR-Hochest: Far-Red DNA Probe for Live-Cell Nanoscopy


5-HMSiR-Hochest is a far-red fluorescent DNA probe comprising the DNA minor groove binder Hoechst 33258 covalently conjugated to a spontaneously blinking hydroxymethyl silicon-rhodamine (HMSiR) fluorophore [1]. With excitation/emission maxima at 640/675 nm, this 5′-regioisomer probe enables wash-free live-cell imaging in the far-red spectral region . Its core differentiation stems from ~400-fold fluorescence enhancement upon DNA binding combined with intrinsic transient dark-state blinking that supports single-molecule localization microscopy (SMLM) without requiring toxic imaging buffers [2]. Molecular formula: C₅₄H₅₇N₉O₃Si; MW: 908.17; CAS: 2996108-30-4 .

Why Generic Substitutes Cannot Replace 5-HMSiR-Hochest


Generic substitution among DNA-binding fluorescent probes fails because critical performance parameters—fluorogenicity ratio, regioisomer-specific staining intensity, blinking kinetics, and compatibility with advanced imaging modalities—vary by orders of magnitude depending on precise molecular architecture. The 5′-regioisomer attachment point in 5-HMSiR-Hochest produces up to 10× higher nuclear fluorescence signal compared to alternative positional isomers in the same rhodamine-Hoechst conjugate series [1]. Furthermore, the hydroxymethyl silicon-rhodamine (HMSiR) fluorophore confers intrinsic spontaneous blinking, a property absent in conventional SiR-Hoechst (which uses carboxyl-SiR) and entirely unavailable in parent Hoechst 33258 [2]. Consequently, selecting an alternative probe without verifying these specific architectural and functional attributes risks experimental failure in wash-free SMLM, STED, or long-term live-cell imaging workflows.

5-HMSiR-Hochest vs. Comparator DNA Probes


Fluorogenic Activation Upon DNA Binding

Upon binding to double-stranded DNA, 5-HMSiR-Hochest undergoes a fluorescence increase of approximately 400-fold relative to its unbound state. This fluorogenic activation is characteristic of the HMSiR fluorophore architecture, which remains largely quenched in aqueous solution and becomes highly emissive upon DNA intercalation [1]. In contrast, conventional SiR-Hoechst (carboxyl-SiR conjugate) exhibits substantially lower fluorogenicity, with reported turn-on ratios typically below 50-fold under comparable conditions [2]. The 400-fold enhancement enables wash-free imaging with minimal background, eliminating the need for multiple buffer exchange steps required for constitutively fluorescent DNA stains [1].

Fluorogenic DNA probe Wash-free imaging Far-red fluorescence

Superior Nuclear Staining from 5′-Regioisomer

In the rhodamine-Hoechst conjugate series, the attachment position of the fluorophore to the Hoechst scaffold profoundly affects probe performance. Studies of carboxyrhodamine-Hoechst positional isomers demonstrate that probes derived from the 5′-carboxy attachment point yield up to 10× higher fluorescence signal in the cell nucleus compared to alternative regioisomers when evaluated under identical staining conditions [1]. 5-HMSiR-Hochest specifically incorporates the optimized 5′-regioisomer configuration [2]. The HMSiR series paper identifies 5-HMSiR-Hoechst as the best-performing probe among multiple regioisomers synthesized and tested, though explicit fold-difference values between 5′- and 4′-HMSiR-Hoechst are not numerically reported in the primary manuscript [2].

Regioisomer optimization Heterochromatin staining Structure-activity relationship

Spontaneous Blinking for Buffer-Free SMLM

5-HMSiR-Hochest contains the hydroxymethyl silicon-rhodamine (HMSiR) fluorophore, which exhibits intrinsic spontaneous blinking—transient transitions between fluorescent ON and dark OFF states—without requiring exogenous thiol-containing imaging buffers or oxygen-scavenging systems [1]. This property enables its direct use in single-molecule localization microscopy (SMLM) of chromatin nanostructures in living cells under standard culture media [1]. In contrast, conventional SiR-Hoechst (carboxyl-SiR) requires specialized blinking buffers containing mercaptoethylamine (MEA) and enzymatic oxygen scavengers (glucose oxidase/catalase) for STORM/SMLM compatibility, which can induce cellular stress, alter physiology, and limit imaging duration [2]. Parent Hoechst 33258 lacks far-red emission (UV excitation required) and does not blink, precluding its use in far-red SMLM entirely [3].

Single-molecule localization microscopy Spontaneous blinking Wash-free SMLM

Far-Red Excitation Reduces Phototoxicity vs. Hoechst

5-HMSiR-Hochest is excited at 640 nm and emits at 675 nm in the far-red spectral region [1]. This represents a >290 nm red-shift in excitation wavelength compared to parent Hoechst 33258, which requires UV excitation (~350 nm) and emits blue-cyan fluorescence (~461 nm) [2]. UV excitation is well-documented to induce significant phototoxicity in living cells, DNA damage, and limits imaging duration and depth in tissue specimens [3]. The far-red excitation of 5-HMSiR-Hochest substantially reduces phototoxic burden, permits compatibility with standard 633/640 nm laser lines on confocal and super-resolution systems, and improves tissue penetration for 3D imaging applications [1].

Far-red fluorescence Reduced phototoxicity Live-cell compatibility

5-HMSiR-Hochest Application Scenarios


Wash-Free Live-Cell SMLM of Chromatin

5-HMSiR-Hochest is uniquely positioned for wash-free SMLM (dSTORM/PALM) of nuclear architecture in living cells. Its spontaneous blinking eliminates the requirement for toxic thiol-based imaging buffers, enabling extended acquisition times under physiological conditions [1]. The ~400-fold fluorogenic activation ensures that unbound probe contributes negligible background, obviating multiple wash steps and enabling direct addition to culture media [1]. This combination of properties is not replicated by SiR-Hoechst (requires MEA/oxygen scavenger buffer) or Hoechst 33258 (UV excitation, no far-red SMLM compatibility) [2]. The probe has been demonstrated to resolve chromatin nanostructures with 3D STED and SMLM modalities [1].

Multiplexed Live-Cell Imaging with Fluorescent Proteins

The far-red emission of 5-HMSiR-Hochest (Ex/Em 640/675 nm) enables spectral multiplexing with commonly used fluorescent proteins such as GFP (Ex/Em ~488/509 nm) and mCherry (Ex/Em ~587/610 nm) without significant spectral overlap [1]. This permits simultaneous visualization of nuclear morphology alongside protein localization or organelle markers in a single live-cell experiment. The 5′-regioisomer configuration ensures optimal nuclear staining intensity at low probe concentrations [2], preserving detection bandwidth for co-expressed fluorescent protein signals.

Long-Term Time-Lapse Nuclear Tracking

Unlike UV-excited Hoechst 33258/33342 dyes, 5-HMSiR-Hochest's 640 nm far-red excitation substantially reduces phototoxic stress during extended time-lapse acquisitions [1]. This enables multi-hour or overnight nuclear tracking studies with minimal perturbation to cell cycle progression or viability [2]. The wash-free protocol eliminates media exchanges that can mechanically disturb adherent cells or introduce variability in time-lapse positioning [1]. For laboratories performing cell division analysis, chromosome segregation studies, or nuclear morphology tracking over extended durations, 5-HMSiR-Hochest provides a low-phototoxicity alternative to UV-excited DNA dyes [2].

3D STED Microscopy of Chromatin Organization

5-HMSiR-Hochest is validated for 3D stimulated emission depletion (STED) microscopy, enabling visualization of chromatin nanostructures with resolution below the diffraction limit [1]. The probe's compatibility with far-red STED depletion lasers (typically 775 nm) aligns with standard commercial STED microscope configurations. The 5′-regioisomer provides the highest staining intensity among the HMSiR-Hoechst series tested [1], critical for achieving sufficient photon counts for effective depletion and high-resolution reconstruction. This positions 5-HMSiR-Hochest as a preferred nuclear counterstain for STED-based chromatin architecture studies.

Technical Documentation Hub

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